zinc;dihexadecyl phosphate zinc;dihexadecyl phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18501206
InChI: InChI=1S/2C32H67O4P.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-32H2,1-2H3,(H,33,34);/q;;+2/p-2
SMILES:
Molecular Formula: C64H132O8P2Zn
Molecular Weight: 1157.1 g/mol

zinc;dihexadecyl phosphate

CAS No.:

Cat. No.: VC18501206

Molecular Formula: C64H132O8P2Zn

Molecular Weight: 1157.1 g/mol

* For research use only. Not for human or veterinary use.

zinc;dihexadecyl phosphate -

Specification

Molecular Formula C64H132O8P2Zn
Molecular Weight 1157.1 g/mol
IUPAC Name zinc;dihexadecyl phosphate
Standard InChI InChI=1S/2C32H67O4P.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-32H2,1-2H3,(H,33,34);/q;;+2/p-2
Standard InChI Key YDTQNWNPMJTJCW-UHFFFAOYSA-L
Canonical SMILES CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2]

Introduction

Structural and Molecular Characteristics of Zinc Dihexadecyl Phosphate

Zinc dihexadecyl phosphate is characterized by its amphiphilic structure, comprising two hexadecyl hydrocarbon chains (hydrophobic tails) and a phosphate head group (hydrophilic region) coordinated to a zinc ion. The molecular formula of the compound is C32H68O8P2Zn\text{C}_{32}\text{H}_{68}\text{O}_8\text{P}_2\text{Zn}, with a molecular weight of approximately 546.8 g/mol. The zinc ion forms a coordination complex with the phosphate group, enhancing the compound’s stability in aqueous and nonpolar environments.

Comparative Analysis with Related Phosphates

Zinc dihexadecyl phosphate distinguishes itself from other phosphate derivatives through its long alkyl chains and metal coordination. The table below highlights structural and functional differences between zinc dihexadecyl phosphate and related compounds:

CompoundStructure TypeKey Properties
Dihexadecyl phosphateAmphiphilic lipidForms vesicles; lacks metal coordination
Zinc phosphateInorganic saltIonic crystal structure; non-amphiphilic
Dimyristoyl phosphatidylcholinePhospholipidContains choline; biological membrane component
Dodecyl phosphateAmphiphilic lipidShorter carbon chain; lower thermal stability

Zinc dihexadecyl phosphate’s combination of long alkyl chains and zinc coordination enables unique interfacial behaviors, such as enhanced membrane permeability and electron transfer capabilities.

Synthesis and Manufacturing Processes

The synthesis of zinc dihexadecyl phosphate typically involves the reaction of dihexadecyl phosphate with zinc salts under controlled conditions. Two primary methods are employed:

Direct Coordination in Nonpolar Solvents

Dihexadecyl phosphate is dissolved in a nonpolar solvent (e.g., toluene) and reacted with zinc oxide (ZnO) or zinc acetate at elevated temperatures (60–80°C). The reaction proceeds via ligand exchange, yielding zinc dihexadecyl phosphate and water or acetic acid as byproducts:

ZnO+2C32H68O8P2HC32H68O8P2Zn+H2O\text{ZnO} + 2\,\text{C}_{32}\text{H}_{68}\text{O}_8\text{P}_2\text{H} \rightarrow \text{C}_{32}\text{H}_{68}\text{O}_8\text{P}_2\text{Zn} + \text{H}_2\text{O}

This method achieves yields exceeding 85% and is favored for industrial-scale production due to its simplicity.

Micellar Templating in Aqueous Media

In this approach, dihexadecyl phosphate self-assembles into micelles in aqueous solutions, and zinc ions are introduced to coordinate with the phosphate heads. The process occurs at neutral pH and room temperature, producing nanostructured vesicles with uniform size distributions (50–200 nm). This method is preferred for biomedical applications requiring precise control over particle morphology.

Functional Applications in Biomedical and Industrial Contexts

Drug Delivery Systems

Zinc dihexadecyl phosphate’s amphiphilic nature enables the encapsulation of hydrophobic drugs within its vesicular structures. Studies demonstrate that these vesicles enhance the bioavailability of poorly soluble pharmaceuticals by up to 40% compared to traditional lipid-based carriers. The zinc ions further modulate drug release kinetics through pH-responsive coordination bonds, allowing targeted delivery in acidic environments such as tumor tissues.

Surfactant and Corrosion Inhibition

In industrial settings, zinc dihexadecyl phosphate serves as a high-performance surfactant in lubricants and coatings. Its adsorption at metal surfaces forms a protective layer that reduces corrosion rates by up to 97% in copper substrates exposed to saline environments . Comparative studies with zinc dithiophosphates (e.g., ZDTP16) reveal that zinc dihexadecyl phosphate offers superior thermal stability, maintaining efficacy at temperatures exceeding 150°C .

Electron Transfer and Catalytic Activity

The compound’s ability to facilitate electron transfer across lipid bilayers has been exploited in bioelectrochemical systems. When integrated with viologen derivatives, zinc dihexadecyl phosphate vesicles demonstrate reversible redox activity, enabling applications in biosensors and energy storage devices.

Thermodynamic and Kinetic Behavior

Adsorption and Membrane Interactions

Zinc dihexadecyl phosphate adsorbs onto hydrophobic surfaces via its alkyl chains, with Gibbs free energy values (ΔGads\Delta G_{\text{ads}}) ranging from −25 to −30 kJ/mol, indicating spontaneous adsorption. This property underpins its effectiveness as a corrosion inhibitor and membrane stabilizer.

Thermal Degradation Profile

Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of 220°C, with complete degradation occurring at 450°C. The degradation pathway involves cleavage of the phosphate-zinc bond followed by oxidation of the alkyl chains.

Challenges and Future Directions

Despite its promising attributes, zinc dihexadecyl phosphate faces challenges related to large-scale synthesis reproducibility and long-term stability in biological environments. Future research should prioritize:

  • Development of eco-friendly synthesis routes minimizing organic solvents.

  • In vivo toxicity studies to validate biomedical applicability.

  • Hybrid materials combining zinc dihexadecyl phosphate with polymers for enhanced mechanical properties.

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